molecular formula C16H14Cl3N3O3 B11704712 3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide

3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide

Cat. No.: B11704712
M. Wt: 402.7 g/mol
InChI Key: IYGLLOYXTDRWBF-UHFFFAOYSA-N
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Description

3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is a complex organic compound with a molecular formula of C15H12Cl3N3O3. This compound is characterized by the presence of nitro, trichloro, and benzamide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide typically involves a multi-step process. One common method includes the nitration of a benzamide precursor, followed by the introduction of the trichloroethyl group through a substitution reaction. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The trichloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or organic solvent.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}benzamide
  • 2-methyl-N-{2,2,2-trichloro-1-[(4-nitrophenyl)thioureido]ethyl}benzamide
  • 3-nitro-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)thioureido]ethyl}benzamide

Uniqueness

3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14Cl3N3O3

Molecular Weight

402.7 g/mol

IUPAC Name

3-nitro-N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O3/c1-10-4-2-6-12(8-10)20-15(16(17,18)19)21-14(23)11-5-3-7-13(9-11)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

IYGLLOYXTDRWBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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